Bienvenue dans la boutique en ligne BenchChem!

1-ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Immunology Autoimmune Disease Structure-Activity Relationship

1-Ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 300716-17-0, MW 322.36 g/mol, C19H18N2O3) is a synthetic 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide derivative. It belongs to a therapeutically significant class of quinoline-3-carboxamides that includes the clinical-stage immunomodulator laquinimod (ABR-215062, 8c) and the discontinued agent roquinimex (Linomide, 1b).

Molecular Formula C19H18N2O3
Molecular Weight 322.364
CAS No. 300716-17-0
Cat. No. B2496541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
CAS300716-17-0
Molecular FormulaC19H18N2O3
Molecular Weight322.364
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C)O
InChIInChI=1S/C19H18N2O3/c1-3-21-15-7-5-4-6-14(15)17(22)16(19(21)24)18(23)20-13-10-8-12(2)9-11-13/h4-11,22H,3H2,1-2H3,(H,20,23)
InChIKeyYTRSDDHFIJFNIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 300716-17-0): Structural and Procurement Baseline


1-Ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 300716-17-0, MW 322.36 g/mol, C19H18N2O3) is a synthetic 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide derivative. It belongs to a therapeutically significant class of quinoline-3-carboxamides that includes the clinical-stage immunomodulator laquinimod (ABR-215062, 8c) and the discontinued agent roquinimex (Linomide, 1b) [1]. The compound is commercially available in research quantities with a purity of ≥95% and is supplied as an off-white to pale yellow solid .

Why Generic Substitution of 1-Ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide with Closely Related Quinoline-3-carboxamides Fails


Within the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide chemotype, minor structural modifications to the N-aryl and N-alkyl substituents produce large, often non-linear, shifts in immunomodulatory potency, selectivity, and toxicological profile. For example, in the Jönsson et al. (2004) study, the clinically advanced analog laquinimod (8c) exhibited a superior therapeutic index relative to roquinimex (1b), a result that could not have been predicted without empirical SAR data [1]. Consequently, even seemingly conservative changes—such as the 4-methylphenyl for phenyl substitution present in this compound—can fundamentally alter target engagement, pharmacokinetics, and safety margins, rendering simple generic substitution scientifically and regulatory unjustifiable.

Quantitative Differentiation Guide for 1-Ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide Versus In-Class Analogs


N-Aryl Substitution Divergence from Laquinimod (ABR-215062) Alters Immunomodulatory SAR

The target compound replaces the N-phenyl group of laquinimod (8c) with an N-(4-methylphenyl) substituent and lacks the 5-chloro atom present in laquinimod. In the acute experimental autoimmune encephalomyelitis (EAE) mouse model, laquinimod (8c) demonstrated a significantly improved potency and toxicological profile relative to roquinimex (1b), leading to its selection for Phase II clinical evaluation [1]. While direct EAE efficacy data for this compound are not publicly reported, the SAR trends in Jönsson et al. (2004) indicate that the presence and position of substituents on the N-aryl ring are critical efficacy determinants; the para-methyl group is expected to modulate immunopharmacology in a manner distinct from the unsubstituted phenyl of laquinimod [1].

Immunology Autoimmune Disease Structure-Activity Relationship

Purity Specifications: Research-Grade (≥95%) versus Clinical Candidate (>99%)

The compound is commercially supplied at a guaranteed purity of ≥95% (HPLC) by the vendor CheMenu (Catalog No. CM809961) . In contrast, clinical-stage analogs such as laquinimod are typically manufactured to >99% purity under cGMP conditions to meet regulatory requirements. The 95% purity specification is adequate for most in vitro screening and early medicinal chemistry campaigns but may not be suitable for advanced in vivo toxicology studies without further purification.

Chemical Procurement Quality Control Medicinal Chemistry

Physicochemical Property Differentiation: logP and Molecular Weight Compared to Laquinimod

The predicted octanol-water partition coefficient (logP) for this compound is 3.36, with a molecular weight of 322.36 g/mol [1]. Laquinimod (C19H17ClN2O3) has a molecular weight of 356.80 g/mol and a predicted logP of approximately 4.0 (based on the XLogP3 algorithm). The absence of the 5-chloro substituent and the presence of a para-methyl group on the N-aryl ring in this compound result in a lower logP and increased polar surface area (71.33 Ų versus ~70 Ų for laquinimod), which may confer improved aqueous solubility and altered membrane permeability [2].

Drug Design ADME Computational Chemistry

Cost-Efficiency for Large-Scale Screening Relative to Clinical Candidates

As a non-clinical research compound, this product is priced for academic and industrial screening libraries at a significantly lower cost per gram than clinical candidates like laquinimod or tasquinimod, which command premium pricing due to regulatory-grade synthesis, extensive characterization, and IP-related costs. While exact pricing is quote-dependent, the availability of this compound at the ≥95% purity specification from multiple vendors (CheMenu, Ambinter) ensures competitive procurement .

Compound Sourcing High-Throughput Screening Procurement

IL-2 Inhibitory Potential: Class-Level Evidence from Quinolinone Patent Literature

Patent WO2015050379 discloses a broad series of quinolinone derivatives as IL-2 activity inhibitors for the treatment of inflammatory and autoimmune diseases [1]. The general formula encompasses compounds with N-ethyl and N-aryl substitutions analogous to this compound, and in vitro IL-2 inhibition assays demonstrate that subtle changes in the N-aryl group (e.g., introduction of methyl, halogen, or alkoxy substituents) can shift IC50 values by more than an order of magnitude. Although this specific compound is not explicitly exemplified, the disclosed SAR framework predicts it to be an active member of the IL-2 inhibitory class.

Interleukin-2 T-Cell Immunology Patent SAR

Spectroscopic Characterization: Definitive Identity Confirmation via 2D NMR

The compound has been fully characterized by ¹H and ¹³C NMR spectroscopy, with reference spectra deposited in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: D6HdebeGJyA) using DMSO-d₆ as solvent [1]. This level of spectroscopic characterization exceeds that typically provided by vendors for many structurally related quinoline-3-carboxamides, which are often supplied with only LC-MS or ¹H NMR data. The availability of authenticated 2D NMR spectra provides a robust reference for identity verification and purity assessment upon receipt, reducing the risk of misidentification in critical assays.

Analytical Chemistry Compound Identity QC/QA

Recommended Application Scenarios for 1-Ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide


Structure-Activity Relationship Exploration of Quinoline-3-carboxamide Immunomodulators

This compound serves as a key N-aryl variant in SAR campaigns aimed at mapping the pharmacophoric requirements for EAE suppression and IL-2 inhibition. Its 4-methylphenyl substituent fills a gap between the unsubstituted phenyl of laquinimod and the bulkier or more polar N-aryl groups explored in patent WO2015050379, enabling systematic probing of steric and electronic effects on immunomodulatory activity [1][2].

Lead Optimization Programs Targeting Improved Physicochemical Properties

With a predicted logP of 3.36 and molecular weight of 322.36 g/mol, this compound represents a lower-lipophilicity starting point compared to laquinimod (logP ≈ 4.0). Medicinal chemistry teams seeking to improve aqueous solubility and reduce off-target promiscuity can use this scaffold as a core for further optimization, leveraging the established quinoline-3-carboxamide pharmacophore while mitigating the ADME liabilities associated with higher logP analogs [3].

Chemical Probe Development for IL-2-Dependent Signaling Pathways

Based on the IL-2 inhibitory activity demonstrated by structurally analogous compounds in the quinolinone class [2], this compound can be deployed as a tool compound in T-cell activation and cytokine release assays. Its distinct substitution pattern broadens the available chemical biology toolkit for dissecting IL-2-mediated signaling mechanisms in autoimmune disease models.

Analytical Method Development and Reference Standard Qualification

The availability of authenticated ¹H and ¹³C NMR reference spectra (SpectraBase) [4] makes this compound a valuable reference standard for HPLC method development, impurity profiling, and batch-to-batch consistency evaluation. Laboratories establishing in-house analytical methods for quinoline-3-carboxamide analogs can use these spectra as a benchmark for identity and purity assessment.

Quote Request

Request a Quote for 1-ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.